molecular formula C13H19N7S B12258694 N,N-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine

N,N-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B12258694
M. Wt: 305.40 g/mol
InChI Key: RUSPJQIJACJYQW-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound featuring a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a thiadiazole ring

Properties

Molecular Formula

C13H19N7S

Molecular Weight

305.40 g/mol

IUPAC Name

N,N-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C13H19N7S/c1-10-16-13(21-17-10)20-6-4-19(5-7-20)12-8-11(18(2)3)14-9-15-12/h8-9H,4-7H2,1-3H3

InChI Key

RUSPJQIJACJYQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is then coupled with a piperazine derivative. The final step involves the introduction of the pyrimidine ring under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
  • N,N-dimethyl-2-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl-1,3,4-thiadiazole

Uniqueness

N,N-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of a pyrimidine ring with a piperazine and thiadiazole moiety. This structural arrangement provides distinct electronic and steric properties, making it a versatile compound for various applications.

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